4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with bromine and trifluoromethyl groups, a morpholine ring, and a cyclopropyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-bromo-5-(trifluoromethyl)pyridine with N-cyclopropylmorpholine-2-carboxamide under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)morpholine-2-carboxamide
- 2-Bromo-4-(trifluoromethyl)pyridine
- Bis(5-(trifluoromethyl)pyridin-2-yl)amine
Uniqueness
4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and bromine substituents enhance its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H15BrF3N3O2 |
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Molecular Weight |
394.19 g/mol |
IUPAC Name |
4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H15BrF3N3O2/c15-10-5-8(14(16,17)18)6-19-12(10)21-3-4-23-11(7-21)13(22)20-9-1-2-9/h5-6,9,11H,1-4,7H2,(H,20,22) |
InChI Key |
IULUYAKTXXRRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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